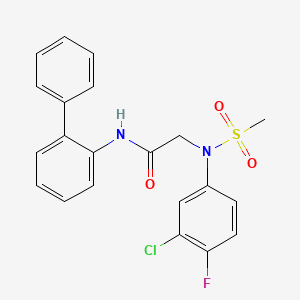![molecular formula C21H24N2O3 B5157695 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5157695.png)
2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, also known as EPPB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. EPPB is a small molecule inhibitor that selectively targets a specific protein, which plays a crucial role in cancer cell proliferation and survival.
Wirkmechanismus
2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide selectively targets a protein called heat shock protein 70 (Hsp70), which is overexpressed in cancer cells and plays a crucial role in their survival. Hsp70 is involved in protein folding, degradation, and transport, and it also protects cancer cells from stress-induced apoptosis. 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide binds to the ATP-binding site of Hsp70 and inhibits its function, leading to the accumulation of misfolded proteins and the activation of the unfolded protein response pathway. This ultimately leads to cancer cell death.
Biochemical and Physiological Effects:
2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It also reduces the levels of Hsp70 and its client proteins, which are involved in cell cycle regulation, DNA repair, and anti-apoptotic signaling. 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is its selectivity for Hsp70, which minimizes off-target effects and toxicity. 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is also relatively easy to synthesize and can be obtained in large quantities. However, 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has poor solubility in water, which can limit its use in certain experiments. It also requires careful handling and storage, as it is sensitive to light and air.
Zukünftige Richtungen
There are several future directions for the study of 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. One area of interest is the development of more potent and selective Hsp70 inhibitors that can overcome the limitations of 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. Another direction is the investigation of the combination of 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, the role of Hsp70 in other diseases, such as neurodegenerative disorders and infectious diseases, could be explored using 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide as a tool.
Synthesemethoden
2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 4-bromo-N-(4-ethoxyphenyl)benzamide with piperidine, which leads to the formation of 4-(1-piperidinylcarbonyl)-N-(4-ethoxyphenyl)benzamide. In the second step, this compound is reacted with 4-aminobenzoic acid to yield 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast cancer, lung cancer, and colon cancer. 2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
2-ethoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-26-19-9-5-4-8-18(19)20(24)22-17-12-10-16(11-13-17)21(25)23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTMMPDGIJXIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(tert-butylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5157614.png)

![N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5157624.png)

![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5157640.png)
![4-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5157646.png)
![3,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5157651.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-phenoxyacetamide](/img/structure/B5157661.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5157662.png)
![(5S)-5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-pyrrolidinone](/img/structure/B5157669.png)
![butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5157675.png)
![1-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5157676.png)
![N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5157685.png)
![ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B5157686.png)